

An In-depth Technical Guide to the Isomers of Butyl Acetate

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Compound Name: *Butyl acetate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the four isomers of **butyl acetate**: **n-butyl acetate**, **isobutyl acetate**, **sec-butyl acetate**, and **tert-butyl acetate**. It delves into their structural differences, physical properties, synthesis protocols, and spectroscopic characterization to serve as a valuable resource for scientific and development endeavors.

Introduction to Butyl Acetate Isomers

Butyl acetate, a widely used solvent and flavoring agent, exists as four structural isomers with the same molecular formula ($C_6H_{12}O_2$).^{[1][2]} These isomers—**n-butyl acetate**, **isobutyl acetate**, **sec-butyl acetate**, and **tert-butyl acetate**—exhibit distinct physical and chemical properties due to the different branching of the butyl group attached to the acetate moiety. Understanding these differences is crucial for their proper application in various scientific and industrial fields, including pharmaceuticals, where solvent properties can significantly impact reaction kinetics, solubility, and crystallization processes.

The structural variations arise from the point of attachment of the butyl group to the ester oxygen. **n-butyl acetate** has a straight-chain butyl group, **isobutyl acetate** has a branched chain with the branch at the 2-position of the propyl group, **sec-butyl acetate** has the ester oxygen attached to a secondary carbon of the butyl chain, and **tert-butyl acetate** has the ester oxygen attached to a tertiary carbon. These structural nuances lead to differences in their steric hindrance, electronic environment, and ultimately, their physical and spectroscopic properties.

Structural Differences and Nomenclature

The fundamental difference between the **butyl acetate** isomers lies in the connectivity of the butyl group. The IUPAC nomenclature clearly distinguishes between these structures.

- **n-butyl acetate**: The "n" stands for normal, indicating a straight-chain alkyl group. Its IUPAC name is butyl ethanoate.
- **isobutyl acetate**: The "iso" prefix denotes a branched structure with a characteristic $(\text{CH}_3)_2\text{CH}-$ group. Its IUPAC name is 2-methylpropyl ethanoate.
- **sec-butyl acetate**: The "sec" is short for secondary, indicating that the ester oxygen is bonded to a secondary carbon atom of the butyl group. Its IUPAC name is butan-2-yl acetate.
- **tert-butyl acetate**: The "tert" prefix signifies a tertiary butyl group, where the ester oxygen is attached to a tertiary carbon atom. Its IUPAC name is 2-methylpropan-2-yl acetate.

Below is a visual representation of the structural relationships between the four isomers.

Figure 1: Isomers of **Butyl Acetate** ($\text{C}_6\text{H}_{12}\text{O}_2$)

Physical Properties

The structural variations among the isomers directly influence their physical properties. Generally, increased branching leads to a decrease in boiling point due to reduced surface area and weaker van der Waals forces. The melting point is also affected by the molecule's ability to pack into a crystal lattice.

Property	n-Butyl Acetate	Isobutyl Acetate	sec-Butyl Acetate	tert-Butyl Acetate
IUPAC Name	Butyl ethanoate	2-Methylpropyl ethanoate	Butan-2-yl acetate	2-Methylpropan-2-yl ethanoate
CAS Number	123-86-4	110-19-0	105-46-4	540-88-5
Molecular Weight (g/mol)	116.16	116.16	116.16	116.16
Boiling Point (°C)	126.1[1][3]	118[4]	112[5]	97.8[2]
Melting Point (°C)	-78[1][3]	-99[4]	-99	-
Density (g/cm ³ at 20°C)	0.8825[1][3]	0.871	0.872	0.8593[2]
Refractive Index (n _D ²⁰)	1.3941	1.390	1.389	1.385
Solubility in Water (g/100 mL at 20°C)	0.68[1][3]	0.6	0.8[5]	Insoluble

Experimental Protocols: Synthesis of Butyl Acetate Isomers

The most common method for synthesizing esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. Variations of this method are used to produce the different **butyl acetate** isomers.

Synthesis of n-Butyl Acetate

n-Butyl acetate is typically synthesized by the Fischer esterification of acetic acid and n-butanol using a strong acid catalyst such as sulfuric acid.

Experimental Workflow:



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Figure 2: Synthesis Workflow for n-Butyl Acetate

Methodology:

- Combine equimolar amounts of glacial acetic acid and n-butanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).
- Heat the mixture to reflux for 1-2 hours.
- After cooling, transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash with brine to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify the product by fractional distillation, collecting the fraction that boils at approximately 126°C.

Synthesis of Isobutyl Acetate

The synthesis of **isobutyl acetate** follows a similar Fischer esterification protocol, using isobutyl alcohol instead of n-butanol.

Methodology:

- Combine glacial acetic acid and isobutyl alcohol in a round-bottom flask, typically with an excess of the acid.
- Add a catalytic amount of concentrated sulfuric acid.

- Reflux the mixture for 2-3 hours.
- Cool the reaction mixture and perform an aqueous workup by washing with water and then with a saturated sodium bicarbonate solution to remove unreacted acetic acid and the catalyst.
- Dry the crude product over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- Purify the **isobutyl acetate** by distillation, collecting the fraction boiling around 118°C.

Synthesis of sec-Butyl Acetate

The synthesis of **sec-butyl acetate** can be achieved by the esterification of sec-butanol with acetic acid. Due to the secondary nature of the alcohol, the reaction may be slower than for primary alcohols.

Methodology:

- React sec-butanol with an excess of glacial acetic acid in the presence of an acid catalyst like sulfuric acid.
- Reflux the mixture for an extended period (e.g., 3-4 hours) to ensure a reasonable yield.
- After cooling, neutralize the excess acid by washing with a base (e.g., sodium carbonate solution).
- Wash with water and then brine.
- Dry the organic layer with a drying agent.
- Purify by fractional distillation, collecting the product at its boiling point of approximately 112°C.

Synthesis of tert-Butyl Acetate

Direct Fischer esterification of tert-butanol with acetic acid is generally not effective due to the high propensity of the tertiary alcohol to undergo elimination to form isobutylene under acidic conditions.^[2] Therefore, alternative methods are employed.

Methodology using Acetic Anhydride:

- In a flask, combine tert-butanol and acetic anhydride.
- Add a catalytic amount of a Lewis acid, such as anhydrous zinc chloride.
- Gently reflux the mixture for about 2 hours.
- After cooling, distill the mixture to obtain the crude product.
- Wash the distillate with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer and purify by fractional distillation to yield tert-**butyl acetate** (boiling point ~98°C).

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (^1H NMR), and Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) are invaluable for distinguishing between the **butyl acetate** isomers.

Infrared (IR) Spectroscopy

All four isomers will exhibit a strong characteristic absorption band for the C=O stretch of the ester group in the region of 1735-1750 cm^{-1} . They will also show C-O stretching vibrations. The fingerprint region (below 1500 cm^{-1}) will show differences that can help in distinguishing the isomers, particularly in the C-O stretching and C-H bending regions.

Isomer	C=O Stretch (cm^{-1})	C-O Stretch (cm^{-1})
n-Butyl Acetate	~1740[6]	~1240
Isobutyl Acetate	~1740	~1240
sec-Butyl Acetate	~1735	~1240
tert-Butyl Acetate	~1735	~1250

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating the isomers based on the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals. The chemical environment of the protons in the butyl group is unique for each isomer.

Isomer	Acetate Protons (CH ₃ CO)	Butyl Group Protons
n-Butyl Acetate	~2.0 ppm (s, 3H)	~4.0 ppm (t, 2H, -OCH ₂ -), ~1.6 ppm (m, 2H), ~1.4 ppm (m, 2H), ~0.9 ppm (t, 3H)[7][8]
Isobutyl Acetate	~2.0 ppm (s, 3H)	~3.8 ppm (d, 2H, -OCH ₂ -), ~1.9 ppm (m, 1H), ~0.9 ppm (d, 6H)[9]
sec-Butyl Acetate	~2.0 ppm (s, 3H)	~4.8 ppm (m, 1H, -OCH-), ~1.5 ppm (m, 2H), ~1.2 ppm (d, 3H), ~0.9 ppm (t, 3H)
tert-Butyl Acetate	~1.9 ppm (s, 3H)	~1.4 ppm (s, 9H)[8]

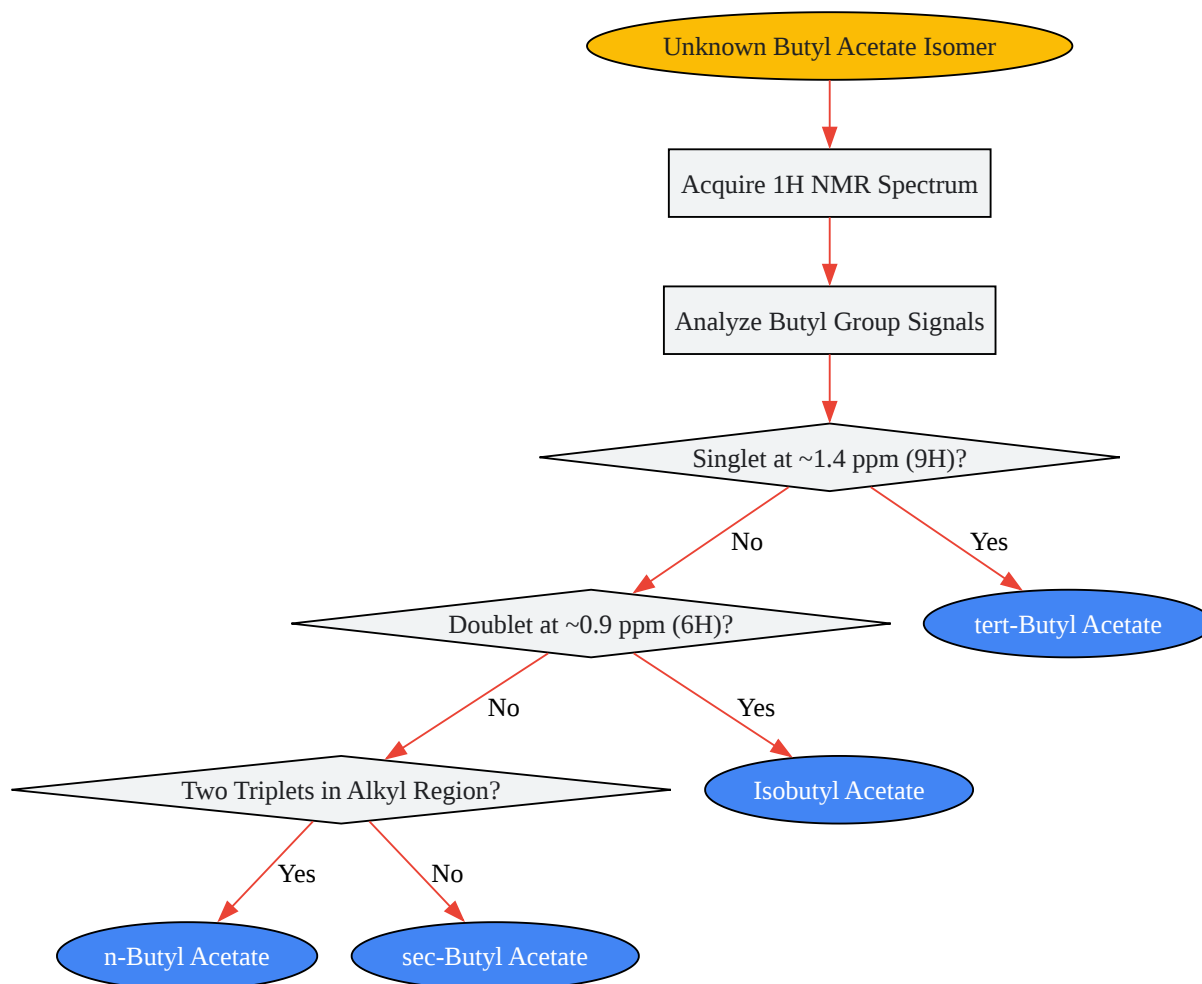
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the isomers. The chemical shifts of the carbon atoms, particularly those in the butyl group, are distinct for each isomer.

Isomer	Carbonyl Carbon (C=O)	Acetate Methyl Carbon (CH ₃ CO)	Butyl Group Carbons
n-Butyl Acetate	~171 ppm	~21 ppm	~64 ppm (-OCH ₂ -), ~31 ppm, ~19 ppm, ~14 ppm[10][11]
Isobutyl Acetate	~171 ppm	~21 ppm	~71 ppm (-OCH ₂ -), ~28 ppm, ~19 ppm (2C)[12][13]
sec-Butyl Acetate	~170 ppm	~21 ppm	~72 ppm (-OCH-), ~29 ppm, ~20 ppm, ~10 ppm[14]
tert-Butyl Acetate	~170 ppm	~22 ppm	~80 ppm (-OC-), ~28 ppm (3C)[15]

Logical Workflow for Isomer Identification

Based on the distinct spectroscopic data, a logical workflow can be established to identify an unknown **butyl acetate** isomer.



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Figure 3: Isomer Identification via ¹H NMR

Conclusion

The four isomers of **butyl acetate**, while sharing the same molecular formula, are distinct chemical entities with unique structural and physical properties. Their synthesis requires

tailored approaches, and their characterization is readily achieved through a combination of spectroscopic techniques. This guide provides a foundational understanding of these isomers, offering valuable data and protocols for researchers, scientists, and professionals in drug development and other scientific disciplines. A thorough understanding of the properties of each isomer is paramount for selecting the appropriate compound for a specific application, ensuring optimal performance and safety.

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